1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
Description
1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic small molecule characterized by a urea core flanked by a cyclopentyl group and a pyrrolidine ring substituted with a 5-(trifluoromethyl)pyridinyl moiety. This compound is of interest in medicinal chemistry due to its structural features, which are commonly associated with kinase inhibition and modulation of enzymatic activity. The trifluoromethyl group enhances metabolic stability and binding affinity, while the urea group serves as a hydrogen-bond donor/acceptor, critical for target engagement .
Properties
IUPAC Name |
1-cyclopentyl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O/c17-16(18,19)11-5-6-14(20-9-11)23-8-7-13(10-23)22-15(24)21-12-3-1-2-4-12/h5-6,9,12-13H,1-4,7-8,10H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQYVUOHOQOAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidin-3-amine Intermediate
The pyrrolidine scaffold is functionalized at the 1-position with 5-(trifluoromethyl)pyridin-2-yl. This can be achieved through nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. For example, reacting 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidin-3-amine under palladium catalysis could yield 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine.
Isocyanate Formation and Urea Coupling
Triphosgene (bis(trichloromethyl) carbonate) is widely used to convert amines to isocyanates under mild conditions. Treatment of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine with triphosgene in dichloromethane at 0–25°C generates the corresponding isocyanate, which is then reacted with cyclopentylamine to form the urea product. This method typically employs catalytic dimethylaminopyridine (DMAP) to enhance reactivity, as demonstrated in the synthesis of analogous pyridylurea compounds.
Example Reaction Conditions
- Step 1 (Isocyanate formation):
- Step 2 (Urea formation):
Transition Metal-Catalyzed Carbonylation
Oxidative carbonylation using carbon monoxide (CO) as a carbonyl source offers a phosgene-free alternative. Palladium or ruthenium catalysts facilitate the coupling of two amine molecules with CO in the presence of an oxidant. For this compound, cyclopentylamine and 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine would react under CO pressure to form the urea bond.
Catalytic System and Conditions
- Catalyst: PdCl₂ (5 mol%)
- Ligand: 1,10-Phenanthroline (10 mol%)
- Oxidant: Benzoquinone (1.2 equiv)
- Solvent: Toluene
- CO Pressure: 1–5 atm
- Temperature: 80–100°C
- Yield: 60–75% (estimated from similar urea syntheses)
This method minimizes hazardous reagent use but requires specialized equipment for handling gaseous CO.
Hofmann Rearrangement for Isocyanate Generation
The Hofmann rearrangement converts carboxamides to isocyanates via oxidative degradation, bypassing direct phosgene use. For instance, treating a carboxamide derivative of the pyrrolidine intermediate with sodium hypobromite (NaOBr) generates an isocyanate in situ, which is trapped by cyclopentylamine.
Reaction Steps
- Carboxamide Preparation:
- React 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine with acetic anhydride to form the corresponding acetamide.
- Hofmann Rearrangement:
- Treat the acetamide with NaOBr in aqueous NaOH at 0–5°C.
- Urea Formation:
- Add cyclopentylamine to the isocyanate intermediate.
Advantages:
Limitations:
Solid-Phase Synthesis for High-Throughput Applications
Combinatorial chemistry approaches employ resin-bound amines to streamline urea synthesis. For example, cyclopentylamine can be immobilized on Wang resin, followed by reaction with the pyrrolidine-derived isocyanate. Cleavage from the resin yields the pure urea product.
Typical Protocol:
- Resin: Wang resin (1.0 mmol/g loading)
- Coupling Reagent: Triphosgene (0.3 equiv), DMAP (0.1 equiv)
- Solvent: Dimethylformamide (DMF)
- Yield: >70% (based on similar solid-phase syntheses)
Synthesis of the Pyrrolidine Intermediate
The 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine intermediate is critical to this synthesis. Two routes are prevalent:
Nucleophilic Aromatic Substitution (NAS)
React 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidin-3-amine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 2-bromo-5-(trifluoromethyl)pyridine and pyrrolidin-3-amine using Xantphos as a ligand and Cs₂CO₃ as a base.
Comparison:
- NAS: Lower cost but limited to activated aryl halides.
- Buchwald-Hartwig: Broader substrate scope but higher catalyst loading.
Green Chemistry Approaches
Recent advances emphasize sustainable urea synthesis. For example, ionic liquids like [BMIM]BF₄ facilitate solvent-free reactions, while selenium-based catalysts enable urea formation under oxygen atmosphere.
Representative Procedure:
- Catalyst: 1-Butyl-3-methylimidazolium selenone (0.46 mmol)
- Conditions: 90°C, 0.2 MPa O₂, 1.1 MPa CO
- Yield: 62% (analogous to 1,3-diarylurea synthesis)
Analytical Characterization
Successful synthesis requires validation via:
- NMR Spectroscopy:
- Mass Spectrometry:
Challenges and Optimization Strategies
Chemical Reactions Analysis
1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing for prolonged activity in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other trifluoromethylpyridine-containing molecules, such as 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde and 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine (listed in ). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups: The urea group in the target compound distinguishes it from the aldehyde in 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde, enabling stronger hydrogen-bond interactions with biological targets. This is critical for inhibitory activity against kinases like EGFR or VEGFR .
Physicochemical Properties :
- The higher molecular weight (363.36 g/mol) of the target compound compared to the analogs (251.20–244.22 g/mol) may reduce solubility but enhance membrane permeability due to the cyclopentyl group’s lipophilicity.
Biological Activity :
- While 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde is primarily a synthetic intermediate, the target compound’s urea linkage and pyrrolidine moiety make it more suitable for direct therapeutic applications, such as in oncology or inflammatory diseases.
Biological Activity
1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.
The molecular formula of 1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is with a molecular weight of approximately 328.33 g/mol. The compound's structure includes a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Urea Formation : The reaction between cyclopentyl isocyanate and the appropriate amine derivatives.
- Pyridine Functionalization : Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
The biological activity of 1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized to modulate signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit moderate antimicrobial properties. For instance, derivatives with urea linkages have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) for these compounds typically ranges around 250 μg/mL .
Anti-inflammatory Properties
Studies have demonstrated that related urea compounds can inhibit pro-inflammatory cytokines such as TNFα and IL-6. In vitro assays showed IC50 values in the nanomolar range for compounds with similar scaffolds, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Inhibition of p38 MAPK : A study on similar urea derivatives revealed significant inhibition of the p38 MAPK pathway, crucial for inflammatory responses. Compounds showed IC50 values as low as 13 nM, indicating strong potential for treating conditions like rheumatoid arthritis .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that related compounds could induce apoptosis in tumor cells under hypoxic conditions, highlighting their potential as antitumor agents .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
